

An In-depth Technical Guide to Tubulin Polymerization Inhibitor-58 (TPI-58)

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Compound of Interest		
Compound Name:	Tubulin polymerization-IN-58	
Cat. No.:	B12368792	Get Quote

Disclaimer: "Tubulin Polymerization Inhibitor-58 (TPI-58)" is a designated placeholder for the well-characterized tubulin polymerization inhibitor, Combretastatin A-4 (CA-4). All data and methodologies presented herein are based on published research on Combretastatin A-4.

Introduction

Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of TPI-58 (Combretastatin A-4), a potent inhibitor of tubulin polymerization. TPI-58 binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation and other cellular functions.[1][2][3] Its activity has been demonstrated in a wide range of cancer cell lines, making it a significant compound in oncological research and drug development.

Mechanism of Action

TPI-58 exerts its anti-tumor effects primarily by inhibiting the polymerization of tubulin.[1][3] By binding to the colchicine site on the β -tubulin subunit, it prevents the formation of microtubules. [1] This disruption of microtubule dynamics leads to a cascade of cellular events, including:

 Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the G2/M phase of the cell cycle, leading to mitotic arrest.[4]



- Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This
 can involve the activation of caspase-3 and is sometimes mediated by the p53 tumor
 suppressor protein.[5] TPI-58 has been shown to induce apoptosis in various cancer cells,
 including non-small cell lung cancer and bladder cancer.
- Vascular Disruption: TPI-58 also exhibits potent anti-vascular effects. It is thought to cause
 cytoskeletal changes in endothelial cells, leading to increased vascular permeability and a
 shutdown of tumor blood flow.[6][7][8] This vascular-disrupting activity contributes to tumor
 necrosis.
- Signaling Pathway Modulation: TPI-58 has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9] By inhibiting this pathway, TPI-58 can suppress cancer cell proliferation, migration, and invasion.[9]

Quantitative Data

The cytotoxic activity of TPI-58 has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line	Cancer Type	IC50 (nM)	Assay Type	Citation
BFTC 905	Bladder Cancer	< 4	MTT	[4]
TSGH 8301	Bladder Cancer	< 4	MTT	[4]
518A2	Melanoma	1.8	MTT	[10]
HR	Gastric Cancer	30	MTS	[10]
NUGC3	Stomach Cancer	8520	MTS	[10]
HCT-116	Colon Carcinoma	20	Not Specified	[11]
HeLa	Cervical Cancer	95,900 (95.9 μM)	MTT	[12]
JAR	Choriocarcinoma	88,890 (88.9 μM)	MTT	[12]
MCF-7	Breast Cancer	10 - 50	MTT	[13]

Experimental Protocols



In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of TPI-58 on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Methodology:

- Reagents:
 - Purified tubulin (e.g., from porcine brain)
 - General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
 - GTP solution (10 mM)
 - Glycerol (as a polymerization enhancer)
 - TPI-58 (dissolved in an appropriate solvent, e.g., DMSO)
 - Fluorescent reporter dye (e.g., DAPI) (for fluorescence-based assays)
- Procedure:
 - Prepare a tubulin solution (e.g., 2-3 mg/mL) in General Tubulin Buffer on ice.
 - In a pre-warmed 96-well plate (37°C), add the desired concentrations of TPI-58 or a vehicle control.
 - To initiate polymerization, add the tubulin solution, GTP (final concentration 1 mM), and glycerol to the wells.
 - Immediately begin monitoring the change in absorbance at 340 nm or fluorescence in a plate reader set to 37°C. Readings are typically taken every minute for 60 minutes.
- Data Analysis:



- Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
- The inhibitory effect of TPI-58 is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC50 value for tubulin polymerization inhibition can be calculated from a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of TPI-58 on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

- Cell Culture:
 - Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of TPI-58 in cell culture medium.
 - Remove the old medium from the cells and add the medium containing different concentrations of TPI-58. Include a vehicle-only control.
 - Incubate the cells for a specified period (e.g., 48 or 72 hours).
- MTT Staining and Measurement:
 - Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.



- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot the percentage of cell viability against the log of the TPI-58 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of TPI-58 on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

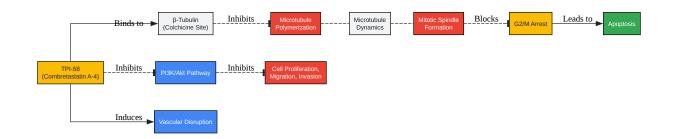
- Cell Treatment and Harvesting:
 - Treat cells with TPI-58 at various concentrations for a specified time (e.g., 24 hours).
 - Harvest the cells by trypsinization and wash with PBS.
- Fixation:
 - Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
 - Incubate the cells on ice or at -20°C for at least 30 minutes.
- Staining:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).



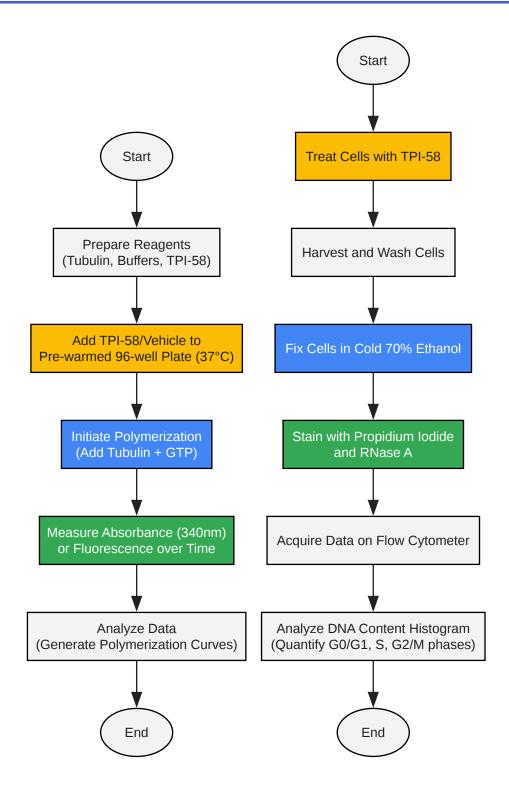
- Incubate in the dark at room temperature for at least 15-30 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Collect data from a sufficient number of events (e.g., 10,000-20,000 cells).
- Data Analysis:
 - Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content.
 - Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations









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